molecular formula C11H15ClFNO B1486910 2-Cyclopropylmethoxy-3-fluorobenzylamine hydrochloride CAS No. 2208274-74-0

2-Cyclopropylmethoxy-3-fluorobenzylamine hydrochloride

Cat. No. B1486910
CAS RN: 2208274-74-0
M. Wt: 231.69 g/mol
InChI Key: NZAXKQXRCUUCQN-UHFFFAOYSA-N
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Description

2-Cyclopropylmethoxy-3-fluorobenzylamine hydrochloride (2-CPMFBA) is an organic compound belonging to the class of amines. It is a white solid with a molecular weight of 242.71 g/mol and a melting point of 149-153 °C. It is soluble in water, ethanol, and methanol. 2-CPMFBA has a wide range of applications in scientific research and is used in various fields such as medicinal chemistry, organic synthesis, and biochemistry.

Scientific Research Applications

Computational Studies on Chemical Reactions

Computational Study of CO Elimination Reaction of Cyclopropylmethoxy Carbenes A computational study explored the CO elimination reaction of cyclopropylmethoxy carbenes, including fluoro and chloro variants, using the B3LYP/6-311++G** method. The study revealed insights into the electronic and energetic properties of the conversion processes, offering a basis for understanding the behavior of similar compounds in chemical reactions (Sohrabi, Sabzyan, & Kiasadegh, 2013).

Synthesis and Biological Activity

Synthesis and Peripheral Dopamine Blocking Activity Research on 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine hydrochloride, which shares structural similarities with the target compound, focused on its synthesis and biological activity as a peripheral dopamine blocking agent. This study contributes to the understanding of chemical synthesis processes and the evaluation of biological activities of structurally related compounds (Jarboe, Lipson, Bannon, & Dunnigan, 1978).

Chemical Synthesis and Characterizations

Phosphorus–Nitrogen Compounds with Fluorobenzyl Groups Another study focused on the synthesis, structural characterization, and biological activities of 4-fluorobenzyl-spiro(N/O)cyclotriphosphazene derivatives. This research highlights the processes involved in creating and analyzing compounds with specific functional groups, offering potential applications in materials science and pharmacology (Binici et al., 2021).

Supramolecular Chemistry

Supramolecular Assemblies of 4-Fluorobenzylamine A study on the effects of strong hydrogen bonds and weak intermolecular interactions on the supramolecular assemblies of 4-fluorobenzylamine demonstrated the significance of non-covalent interactions in the formation of complex structures. This research could provide insights into the assembly of supramolecular structures in related compounds (Wang, Ding, Li, & Huang, 2015).

properties

IUPAC Name

[2-(cyclopropylmethoxy)-3-fluorophenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO.ClH/c12-10-3-1-2-9(6-13)11(10)14-7-8-4-5-8;/h1-3,8H,4-7,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZAXKQXRCUUCQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC=C2F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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